

IUPAC name for 1-phenyl-1H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-phenyl-1H-1,2,4-triazol-3-ol**

Cat. No.: **B1210205**

[Get Quote](#)

An In-Depth Technical Guide to **1-phenyl-1H-1,2,4-triazol-3-ol**

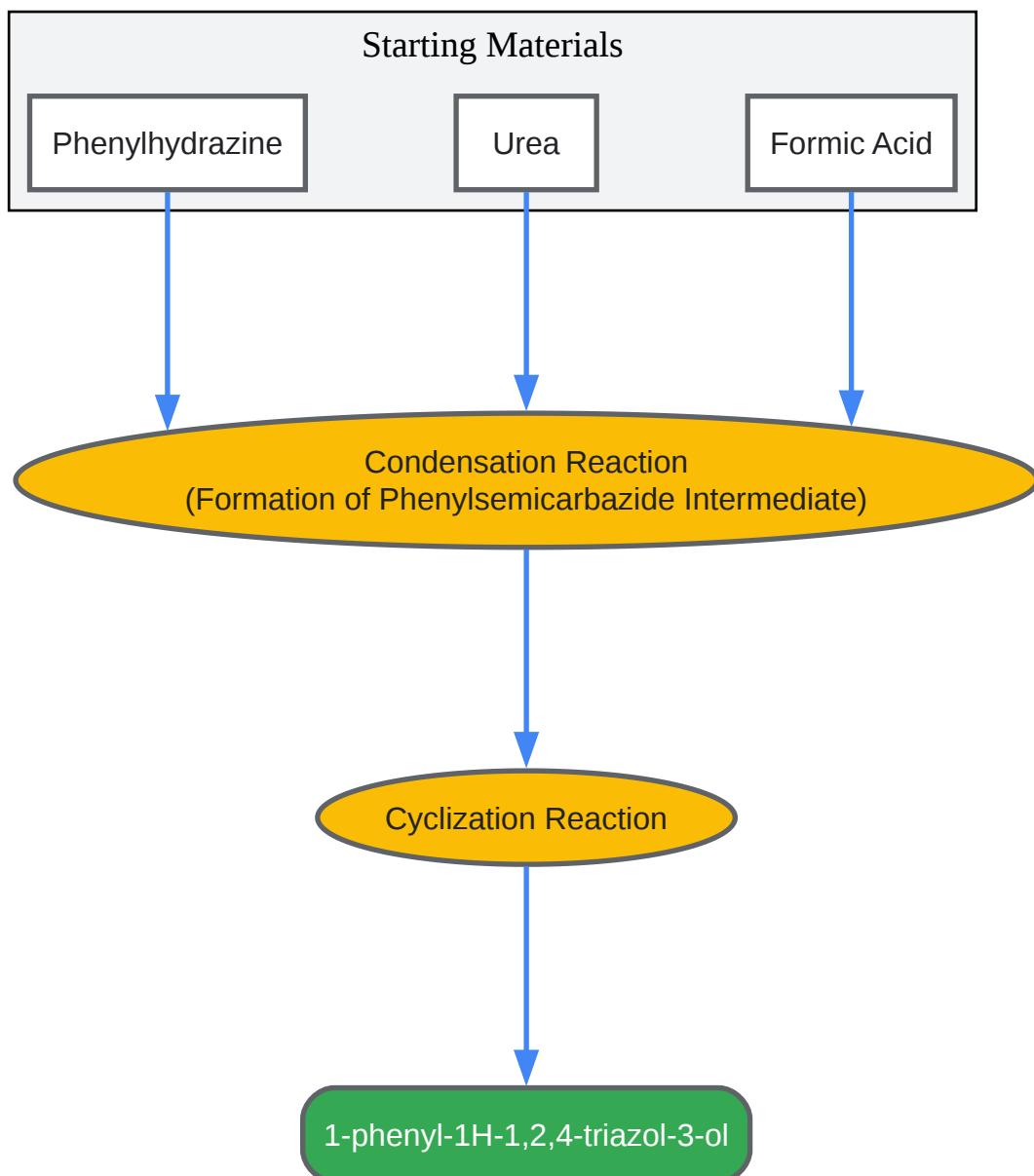
For Researchers, Scientists, and Drug Development Professionals

Abstract

1-phenyl-1H-1,2,4-triazol-3-ol is a heterocyclic compound belonging to the extensive family of 1,2,4-triazoles. This class of compounds is of significant interest in medicinal chemistry and agrochemicals due to a wide spectrum of biological activities. Structurally, **1-phenyl-1H-1,2,4-triazol-3-ol** exists in tautomeric equilibrium with its keto form, 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.[1] While it serves as a crucial intermediate in the synthesis of other active compounds, such as the organophosphorus insecticide triazophos, it is also recognized for its own antimicrobial properties.[1][2] This guide provides a technical overview of its synthesis, physicochemical properties, and known and potential biological activities, contextualized within the broader activities of the 1,2,4-triazole scaffold.

Physicochemical Properties

1-phenyl-1H-1,2,4-triazol-3-ol is a light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below. The compound is soluble in dimethylformamide and slightly soluble in water.[1]


Property	Value	Source(s)
IUPAC Name	1-phenyl-1H-1,2,4-triazol-3-ol	N/A
CAS Number	4231-68-9	[2]
Molecular Formula	C ₈ H ₇ N ₃ O	[2]
Molecular Weight	161.16 g/mol	[2]
Melting Point	280-286 °C	[1] [2]
Tautomeric Form	1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one	[1]

Synthesis

The synthesis of **1-phenyl-1H-1,2,4-triazol-3-ol** is typically achieved through the condensation and subsequent cyclization of simple precursors.[\[1\]](#)[\[3\]](#) A common pathway involves the reaction of phenylhydrazine with urea and formic acid.[\[1\]](#) While a detailed, step-by-step published protocol with specific yields is not readily available, the logical workflow for this synthesis is presented below.

Synthesis Workflow

The following diagram illustrates the synthetic pathway from the starting materials to the final product.

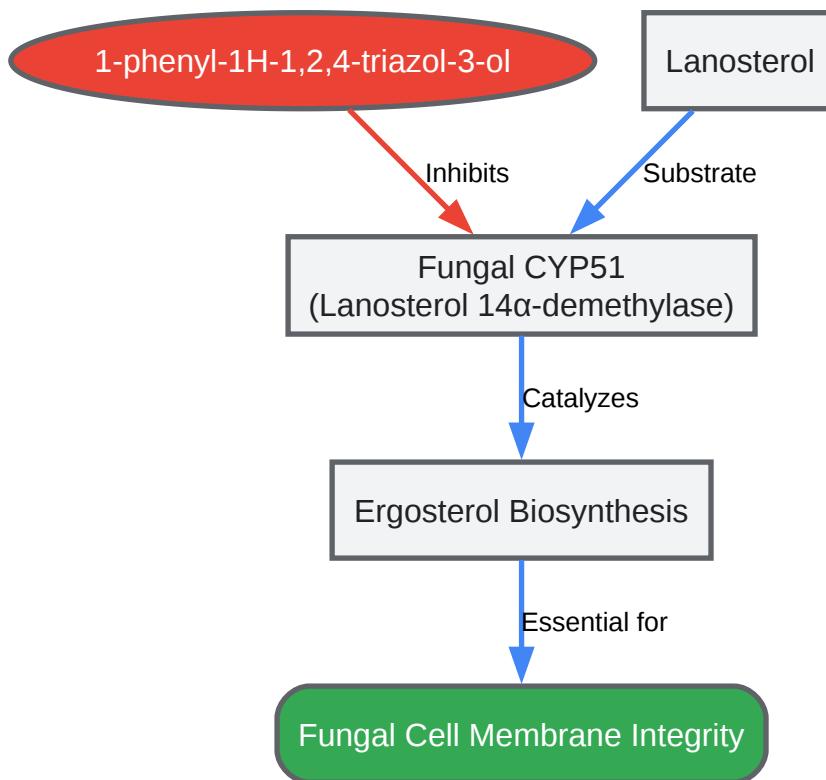
[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-phenyl-1H-1,2,4-triazol-3-ol**.

Biological Activity and Potential Mechanism of Action

1-phenyl-1H-1,2,4-triazol-3-ol is noted for its use as an antimicrobial agent.^[2] However, specific quantitative data on its activity (e.g., Minimum Inhibitory Concentrations) are not widely

published. The biological significance of this compound is also highlighted by its role as a precursor to the insecticide triazophos.[\[1\]](#)


Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in many antifungal drugs, such as fluconazole and itraconazole.[\[4\]](#) The primary mechanism of action for these antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Given its structure, it is plausible that **1-phenyl-1H-1,2,4-triazol-3-ol** exerts its antifungal effects through a similar mechanism.

Some 1,2,4-triazole derivatives have also demonstrated antibacterial activity by inhibiting key bacterial enzymes.[\[5\]](#)[\[6\]](#) Molecular docking studies on related triazole compounds suggest potential targets such as the MurB enzyme, which is involved in peptidoglycan biosynthesis in bacteria.[\[5\]](#)

Proposed Antifungal Mechanism of Action

The diagram below illustrates the generally accepted mechanism of action for antifungal triazoles, which is the likely pathway for **1-phenyl-1H-1,2,4-triazol-3-ol**.

[Click to download full resolution via product page](#)

Caption: Proposed inhibition of fungal ergosterol biosynthesis.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative biological activity data (e.g., MIC, IC₅₀) for **1-phenyl-1H-1,2,4-triazol-3-ol**. However, numerous derivatives have been synthesized and tested, showing a wide range of activities. The table below is provided as a template to be populated should data for the title compound become available. For context, related triazole derivatives have shown antifungal and antibacterial activities with MIC values ranging from <0.125 μ g/mL to over 256 μ g/mL, depending on the specific derivative and microbial strain.^{[4][7]}

Assay Type	Organism/Target	Result (e.g., MIC, IC ₅₀)	Reference
Antifungal	Candida albicans	Data not available	N/A
Antibacterial	Staphylococcus aureus	Data not available	N/A
Enzyme Inhibition	e.g., CYP51	Data not available	N/A

Experimental Protocols

Detailed experimental protocols for the biological evaluation of **1-phenyl-1H-1,2,4-triazol-3-ol** are not available in the reviewed literature, which is a direct consequence of the lack of published quantitative biological data for this specific compound.

For general guidance, researchers can refer to standard methodologies for antimicrobial and enzyme inhibition assays.

General Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

- Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a defined cell density (e.g., McFarland standard).
- Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
- Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
- Incubation: The plate is incubated under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.
- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

General Enzyme Inhibition Assay Protocol (e.g., CYP51)

- Reagent Preparation: A reaction buffer, the purified target enzyme (e.g., recombinant CYP51), the substrate (e.g., lanosterol), and a detection system are prepared.
- Compound Incubation: The test compound at various concentrations is pre-incubated with the enzyme in the reaction buffer.
- Reaction Initiation: The reaction is initiated by the addition of the substrate.
- Incubation: The reaction mixture is incubated for a specific time at an optimal temperature.
- Detection: The reaction product is quantified using a suitable method (e.g., spectrophotometry, fluorometry, or chromatography).
- Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. The IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting inhibition versus inhibitor concentration.

Conclusion

1-phenyl-1H-1,2,4-triazol-3-ol is a foundational molecule within the pharmacologically significant 1,2,4-triazole class. While its primary documented role is as a synthetic intermediate, it possesses inherent antimicrobial properties. The likely mechanism of its antifungal action is through the inhibition of CYP51, a validated target for this class of compounds. Although specific quantitative biological data and detailed experimental protocols for this particular molecule are sparse in current literature, the established biological profile of its derivatives underscores the potential of the **1-phenyl-1H-1,2,4-triazol-3-ol** scaffold for further investigation and development in the fields of medicine and agriculture. Future research should focus on quantifying its bioactivity and elucidating its precise molecular interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-1-phenyl-1,2,4-triazole | 4231-68-9 [chemicalbook.com]
- 2. 1-Phenyl-3-hydroxy-1,2,4-triazole | 4231-68-9 | FP149150 [biosynth.com]
- 3. Buy 1-Phenyl-3-Hydroxy-1,2,4-triazole (EVT-304549) | 4231-68-9 [evitachem.com]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC name for 1-phenyl-1H-1,2,4-triazol-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1210205#iupac-name-for-1-phenyl-1h-1-2-4-triazol-3-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com